molecular formula C11H17N5 B080889 6-n-Hexylaminopurine CAS No. 14333-96-1

6-n-Hexylaminopurine

Cat. No.: B080889
CAS No.: 14333-96-1
M. Wt: 219.29 g/mol
InChI Key: SSVCRPKUKBLUMH-UHFFFAOYSA-N
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Description

6-n-Hexylaminopurine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is structurally related to adenine, a naturally occurring purine base found in DNA and RNA. The compound has the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-n-Hexylaminopurine can be synthesized through the reaction of hexylamine with 6-chloropurine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:

6-Chloropurine+HexylamineThis compound+Hydrochloric Acid\text{6-Chloropurine} + \text{Hexylamine} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 6-Chloropurine+Hexylamine→this compound+Hydrochloric Acid

The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-n-Hexylaminopurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

6-n-Hexylaminopurine has a wide range of applications in scientific research:

Mechanism of Action

6-n-Hexylaminopurine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and growth. The molecular targets include histidine kinase receptors, which initiate a cascade of phosphorylation events leading to gene expression changes .

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: Another synthetic cytokinin with similar growth-promoting effects.

    Kinetin: A naturally occurring cytokinin with a similar structure and function.

    Zeatin: A naturally occurring cytokinin found in plants.

Uniqueness

6-n-Hexylaminopurine is unique due to its specific hexyl group, which imparts distinct physicochemical properties and biological activity. Compared to other cytokinins, it may have different binding affinities and specificities for cytokinin receptors, leading to varied biological effects .

Properties

IUPAC Name

N-hexyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCRPKUKBLUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876574
Record name ADENINE,N6-HEXYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14333-96-1
Record name N-Hexyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14333-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl-1H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hexyl-1H-adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the crystal structure of 6-N-Hexylaminopurine at room temperature?

A1: At 295 K (room temperature), this compound crystallizes in the triclinic crystal system, belonging to the space group P1. [] It has two molecules per unit cell (Z=2), and its unit cell dimensions are as follows:

    Q2: How is this compound arranged within its crystal structure?

    A2: In the crystal lattice, this compound molecules are linked by hydrogen bonds between the purine rings, forming an imbricated layer structure. [] The hexyl chains attached to the purine bases are antiparallel and twisted, and unlike the related compound 6-N-Heptylmercaptopurine, these chains are not intercalated within the structure.

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